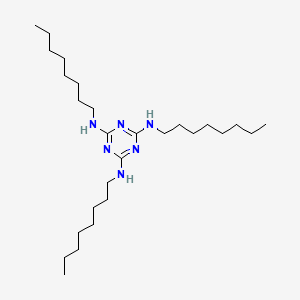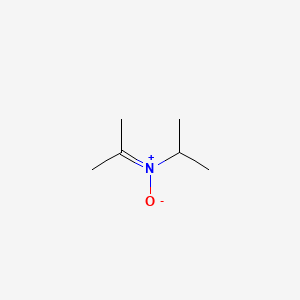
2-Propanamine, N-(1-methylethylidene)-, N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanamine, N-(1-methylethylidene)-, N-oxide is a chemical compound with the molecular formula C6H13NO It is an organic compound that belongs to the class of amines and oxides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, N-(1-methylethylidene)-, N-oxide typically involves the reaction of 2-propanamine with an oxidizing agent. One common method is the oxidation of 2-propanamine using hydrogen peroxide in the presence of a catalyst. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
2-Propanamine, N-(1-methylethylidene)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced back to 2-propanamine under specific conditions.
Substitution: The amine group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as platinum or palladium.
Major Products Formed
Oxidation: Formation of higher oxides or nitrates.
Reduction: Regeneration of 2-propanamine.
Substitution: Formation of substituted amines or other derivatives.
科学的研究の応用
2-Propanamine, N-(1-methylethylidene)-, N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Propanamine, N-(1-methylethylidene)-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the presence of other interacting molecules. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-Propanamine, N-(1-methylethylidene)-: A related compound without the oxide group.
2-Methyl-2-propanamine: Another amine with a similar structure but different functional groups.
N-Methyl-2-propanamine: A methylated derivative with distinct chemical properties.
Uniqueness
2-Propanamine, N-(1-methylethylidene)-, N-oxide is unique due to its combination of amine and oxide functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
特性
CAS番号 |
94143-77-8 |
|---|---|
分子式 |
C6H13NO |
分子量 |
115.17 g/mol |
IUPAC名 |
N-propan-2-ylpropan-2-imine oxide |
InChI |
InChI=1S/C6H13NO/c1-5(2)7(8)6(3)4/h5H,1-4H3 |
InChIキー |
MWBQWQYVNFFKFE-UHFFFAOYSA-N |
正規SMILES |
CC(C)[N+](=C(C)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


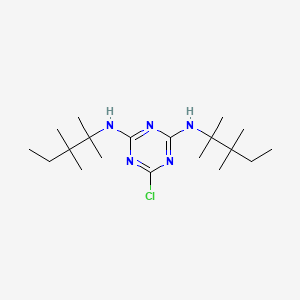
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
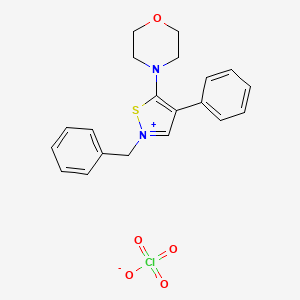
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
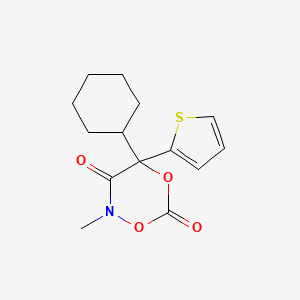
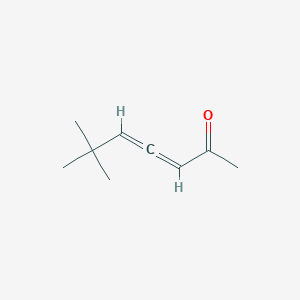
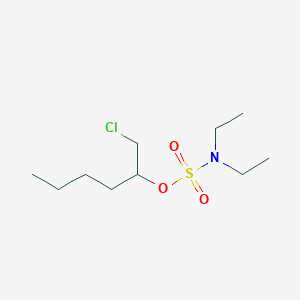
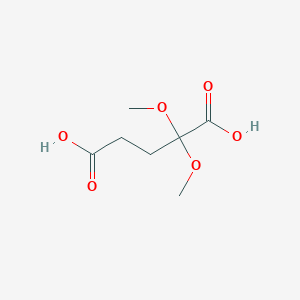


![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
